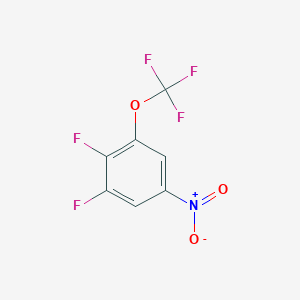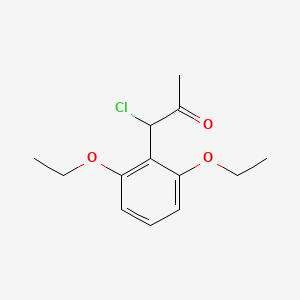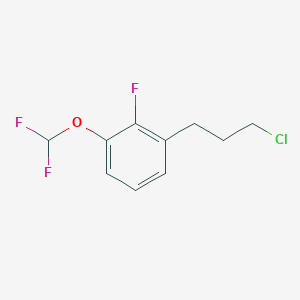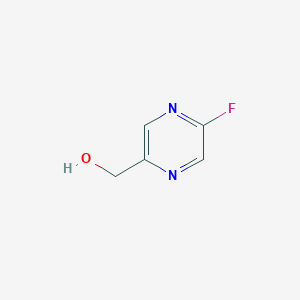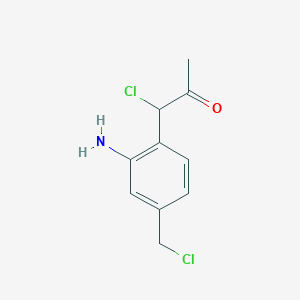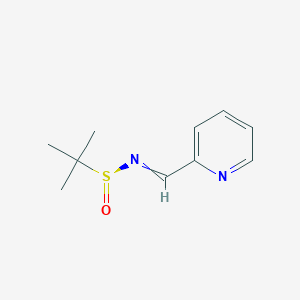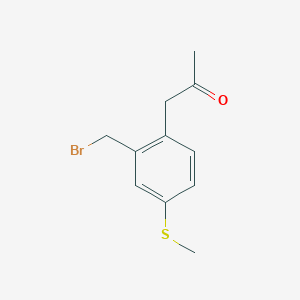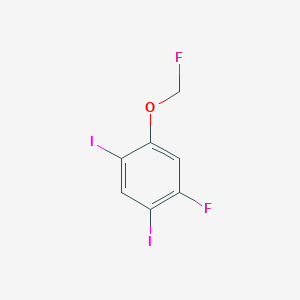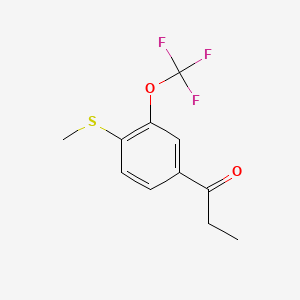
tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate is a complex organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl acetate with an imidazole derivative under controlled conditions. The reaction may require catalysts such as potassium carbonate and solvents like tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Potassium carbonate, palladium on carbon
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive imidazole moiety.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate is unique due to its specific structural features, such as the tert-butyl ester group and the imidazolidinone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H18N4O4 |
|---|---|
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
tert-butyl 2-[4-(1-methylimidazol-4-yl)-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C13H18N4O4/c1-13(2,3)21-9(18)6-17-11(19)10(15-12(17)20)8-5-16(4)7-14-8/h5,7,10H,6H2,1-4H3,(H,15,20) |
InChI-Schlüssel |
NBLUHIAIJPFJDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CN(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)

![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)
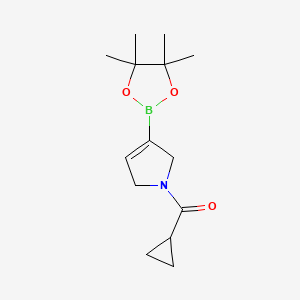
![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
